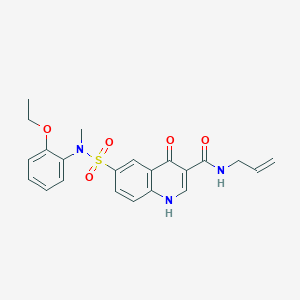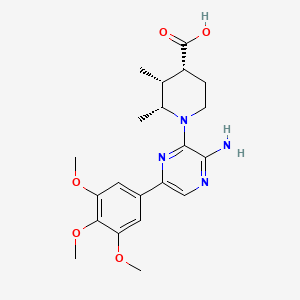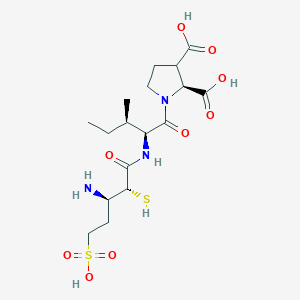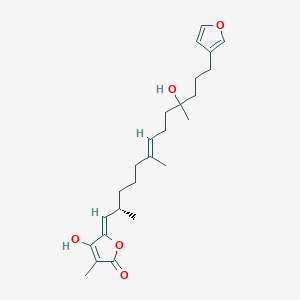
Sulfonamide-01
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonamide-01 is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds have been widely used in medicinal chemistry due to their broad-spectrum antibacterial properties. Sulfonamides were among the first antibiotics to be used systematically and have played a crucial role in the development of modern chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
Sulfonamide-01 can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For example, the reaction of a sulfonyl chloride (RSO₂Cl) with a primary or secondary amine (R’NH₂) in the presence of a base such as pyridine yields the corresponding sulfonamide (RSO₂NR’₂) and hydrochloric acid (HCl) as a byproduct .
Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), followed by reaction with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, sulfonamides are typically produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and high yields.
化学反应分析
Types of Reactions
Sulfonamide-01 undergoes various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines and other derivatives.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sulfonamides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfonamides typically yields sulfonic acids, while reduction can produce amines.
科学研究应用
Sulfonamide-01 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Employed as an antibacterial agent to treat infections.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
作用机制
Sulfonamide-01 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division . This results in the bacteriostatic effect, where bacterial growth is halted.
相似化合物的比较
Sulfonamide-01 can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example:
Sulfamethoxazole: Often used in combination with trimethoprim for treating urinary tract infections.
Sulfadiazine: Commonly used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Primarily used in veterinary medicine to treat infections in livestock.
属性
分子式 |
C22H23N3O5S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26) |
InChI 键 |
IVIJZILSKWHMIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)
![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)

![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)

![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)